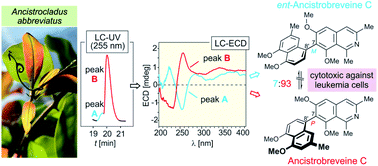Ancistrobreveines A–D and related dehydrogenated naphthylisoquinoline alkaloids with antiproliferative activities against leukemia cells, from the West African liana Ancistrocladus abbreviatus†
RSC Advances Pub Date: 2019-05-20 DOI: 10.1039/C9RA03105G
Abstract
A unique series of six biaryl natural products displaying four different coupling types (5,1′, 7,1′, 7,8′, and 5,8′) were isolated from the roots of the West African liana Ancistrocladus abbreviatus (Ancistrocladaceae). Although at first sight structurally diverse, these secondary metabolites all have in common that they belong to the rare group of naphthylisoquinoline alkaloids with a fully dehydrogenated isoquinoline portion. Among the African Ancistrocladus species, A. abbreviatus is so far only the second one that was found to produce compounds with such a molecular entity. Here, we report on four new representatives, named ancistrobreveines A–D (12–14, and 6). They were identified along with the two known alkaloids 6-O-methylhamateine (4) and ent-dioncophylleine A (10). The two latter naphthylisoquinolines had so far only been detected in Ancistrocladus species from Southeast Asia. All of these fully dehydrogenated alkaloids have in common being optically active despite the absence of stereogenic centers, due to the presence of the rotationally hindered biaryl axis as the only element of chirality. Except for ent-dioncophylleine A (10), which lacks an oxygen function at C-6, the ancistrobreveines A–D (12–14, and 6) and 6-O-methylhamateine (4) are 6-oxygenated alkaloids, and are, thus, typical ‘Ancistrocladaceae-type’ compounds. Ancistrobreveine C (14), is the first – and so far only – example of a 7,8′-linked fully dehydrogenated naphthylisoquinoline discovered in nature that is configurationally stable at the biaryl axis. The stereostructures of the new alkaloids were established by spectroscopic (in particular HRESIMS, 1D and 2D NMR) and chiroptical (electronic circular dichroism) methods. Ancistrobreveine C (14) and 6-O-methylhamateine (4) exhibited strong antiproliferative activities against drug-sensitive acute lymphoblastic CCRF-CEM leukemia cells and their multidrug-resistant subline, CEM/ADR5000.

Recommended Literature
- [1] Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate†
- [2] Chain-end functionalization of living helical polyisocyanides through a Pd(ii)-mediated Sonogashira coupling reaction†
- [3] Borazine-based inorganic–organic hybrid cyclomatrix microspheres by silicon/boron exchange precipitation polycondensation†
- [4] Bridging the gap between microstructure and macroscopic behavior of monodisperse and bimodal colloidal suspensions
- [5] Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†
- [6] CBe5E− (E = Al, Ga, In, Tl): planar pentacoordinate carbon in heptaatomic clusters†
- [7] Characterisation of pillared clays by contrast-matching small-angle neutron scattering
- [8] Bridging the gap between industry and synchrotron: an operando study at 30 bar over 300 h during Fischer–Tropsch synthesis†
- [9] Bright type-II photoluminescence from Mn-doped CdS/ZnSe/ZnS quantum dots with Mn2+ ions as exciton couplers†
- [10] Cellulose–gold nanoparticle hybrid materials










